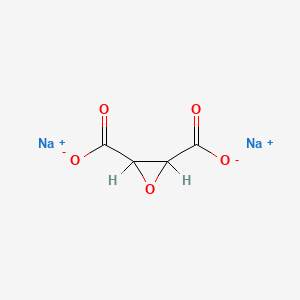

Disodium epoxysuccinate

Description

Evolution of Research Interests in Epoxysuccinate Chemistry

Research interest in epoxysuccinate chemistry has evolved significantly over several decades. Early investigations dating back to the 1960s explored the synthesis and biological effects of derivatives of trans-2,3-epoxysuccinic acid. acs.org A pivotal shift occurred in the 1970s with the discovery and patenting of bacterial enzymes, cis-epoxysuccinate hydrolases (CESH), capable of hydrolyzing cis-epoxysuccinate to produce enantiomerically pure tartaric acid. mdpi.comnih.gov This discovery marked the first industrial application of an epoxide hydrolase and established a key area of research focused on biocatalysis. mdpi.com

In subsequent years, research expanded into materials science, particularly with the push for environmentally friendly chemicals. This led to the investigation of disodium (B8443419) epoxysuccinate as a monomer for the synthesis of biodegradable and non-phosphorus-containing polymers, such as Poly(disodium cis-epoxysuccinate) (PESA), for use as detergent builders. researchgate.netgdut.edu.cn These polymers demonstrate good chelating ability for calcium and magnesium ions, offering a biodegradable alternative to traditional components. researchgate.netgdut.edu.cn More recently, the field of chemical biology has utilized the epoxysuccinate scaffold to develop sophisticated chemical probes. Peptidyl-epoxysuccinates, for instance, have been instrumental as irreversible inhibitors for studying cysteine proteases, a family of enzymes implicated in various diseases. researchgate.net This evolution highlights a trajectory from fundamental synthesis and biocatalysis to advanced applications in green chemistry and biomedical research.

Foundational Research Contributions to Disodium Epoxysuccinate Understanding

Scientific understanding of this compound is built upon foundational research in its synthesis, enzymatic conversion, and polymerization.

A primary method for synthesizing this compound involves the epoxidation of maleic anhydride (B1165640). This process typically uses hydrogen peroxide as the oxidizing agent in the presence of a catalyst, such as sodium tungstate (B81510), under controlled pH and temperature conditions. gdut.edu.cngoogle.com The reaction proceeds by first forming disodium maleate (B1232345), which is then oxidized to create the epoxide ring. Maintaining the pH between 5 and 7 is critical to prevent the premature opening of the newly formed ring.

| Parameter | Method 1: Carbonate/Bicarbonate Route | Method 2: Sodium Hydroxide (B78521) Route | Method 3: Industrial Process Optimization google.com |

| Starting Material | Maleic anhydride | Maleic anhydride | Maleic anhydride |

| Base | Sodium carbonate or sodium bicarbonate | Sodium hydroxide | Sodium hydroxide |

| Catalyst | Sodium tungstate (Na₂WO₄) | Sodium tungstate / Ammonium molybdate (B1676688) | Sodium tungstate dihydrate |

| Oxidizing Agent | Hydrogen peroxide (H₂O₂) | Hydrogen peroxide (H₂O₂) | Hydrogen peroxide (H₂O₂) |

| Temperature | 50–80 °C | 55–75 °C | 70 °C |

| pH | 5–7 | 5–7 | ~5.5 |

| Typical Yield | ~88% | ~88–90% | 91.5-92.6% |

| Purification | Acetone precipitation | Acetone precipitation | Not specified |

A cornerstone of this compound research is its stereospecific hydrolysis by cis-epoxysuccinate hydrolase (CESH) enzymes to produce optically pure tartaric acid. mdpi.comnih.gov This biocatalytic transformation is highly significant for the industrial production of specific tartaric acid enantiomers. mdpi.com Foundational studies identified that different bacteria produce distinct enzymes: CESH[L] yields L(+)-tartaric acid, while CESH[D] produces D(-)-tartaric acid. mdpi.comnih.gov Further research elucidated the catalytic mechanism of CESH[L], revealing a catalytic triad (B1167595) of Asp-His-Glu and a key arginine residue that facilitates the opening of the epoxide ring. nih.gov

Another significant area of research is the use of this compound as a monomer in polymerization. Researchers have successfully synthesized Poly(disodium cis-epoxysuccinate) (PESA), a biodegradable polymer with practical applications as a detergent builder. gdut.edu.cn This polymer exhibits excellent performance in chelating divalent cations like Ca²⁺ and Mg²⁺, which is a key function for water softening in detergents. gdut.edu.cn Copolymers have also been developed by reacting disodium cis-epoxysuccinate with other monomers, such as 2,3-oxiranemethane sulfonic acid sodium, to create biodegradable builders with high chelating ability and dispersion capacity. researchgate.net

| Polymer | Monomers | Initiator/Catalyst | Key Properties | Application |

| Poly(disodium cis-epoxysuccinate) (PESA) | Disodium cis-epoxysuccinate | Calcium hydroxide | Good chelating ability (367.5 mg CaCO₃/g), good dispersing ability (112.8 mg CaCO₃/g), biodegradable. gdut.edu.cn | Non-phosphorus detergent builder. gdut.edu.cn |

| Copolymer of disodium cis-epoxysuccinate and 2,3-oxiranemethane sulfonic acid sodium | Disodium cis-epoxysuccinate, 2,3-oxiranemethane sulfonic acid sodium | Calcium hydroxide | High calcium-ion chelating ability, excellent biodegradability, molecular weight of 1,000–2,000 Da. researchgate.net | Environmentally friendly detergent builder. researchgate.net |

Interdisciplinary Research Methodologies Applied to this compound Studies

The study of this compound and its derivatives has benefited from a wide array of interdisciplinary scientific methodologies.

Chemical and Analytical Techniques: The synthesis and characterization of this compound and its polymers rely heavily on standard analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure, particularly the presence of the epoxide ring, while Fourier-transform infrared spectroscopy (FTIR) helps identify functional groups. gdut.edu.cn High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of the compound and for monitoring the progress of reactions by separating reactants, products, and by-products like tartaric, maleic, and fumaric acids. researchgate.netscielo.org.mx

Biochemical and Enzymatic Assays: Understanding the enzymatic hydrolysis of this compound requires specialized biochemical assays. The activity of cis-epoxysuccinate hydrolase is commonly measured by quantifying the amount of tartaric acid produced over time. nih.gov Researchers employ several analytical methods for this purpose, including HPLC, isotachophoresis, and flow calorimetry, with results showing good correlation between the different techniques. tandfonline.comtandfonline.com Flow calorimetry, in particular, offers a rapid and simple method for determining the catalytic activity of the enzyme. tandfonline.comtandfonline.com

| Analytical Method | Principle | Application in Epoxysuccinate Research | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | Quantifying the conversion of this compound to tartrate; assessing purity. tandfonline.com | tandfonline.com |

| Isotachophoresis | Separation of ions based on differences in their electrophoretic mobility. | Determining enzyme activity by measuring tartrate formation. tandfonline.com | tandfonline.com |

| Flow Calorimetry (FC) | Measures the heat produced by a chemical reaction or physical process. | Rapid determination of cis-epoxysuccinate hydrolase activity. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |

Molecular Biology and Protein Engineering: To probe the function of the enzymes that act on epoxysuccinates, researchers have turned to the tools of molecular biology. Site-directed mutagenesis, where specific amino acids in an enzyme's active site are changed, has been instrumental in identifying key catalytic residues in both cis- and trans-epoxysuccinate hydrolases. nih.govresearchgate.netnih.gov Furthermore, directed evolution techniques have been used to generate enzyme variants with enhanced stability and altered substrate specificity, demonstrating how a promiscuous activity can be greatly improved through iterative rounds of mutation and screening. acs.org

Computational and Structural Biology: The elucidation of the three-dimensional structures of CESH enzymes through X-ray crystallography has provided atomic-level insights into how they recognize their substrate and catalyze the ring-opening reaction. nih.gov These structural studies have revealed that CESH[L] enzymes form homodimers in solution. nih.gov For related enzymes where experimental structures are not available, homology modeling has been used to build computational models based on the structures of similar proteins, allowing for predictions of structure and function. researchgate.netnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;oxirane-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O5.2Na/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOBCDRJMPBXQP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3272-11-5 (Parent) | |

| Record name | 2,3-Oxiranedicarboxylic acid, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040618186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9068241 | |

| Record name | Disodium epoxysuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40618-18-6, 109578-44-1 | |

| Record name | 2,3-Oxiranedicarboxylic acid, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040618186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Oxiranedicarboxylic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium epoxysuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium epoxysuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-OXIRANEDICARBOXYLIC ACID, DISODIUM SALT, HOMOPOLYMER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Aspects of Disodium Epoxysuccinate Formation

Established Synthetic Routes for Disodium (B8443419) Epoxysuccinate

The primary industrial method for producing disodium epoxysuccinate is a two-stage process that begins with derivatives of maleic acid. This route is favored for its efficiency and the relative availability of the starting materials.

The synthesis typically commences with maleic anhydride (B1165640), which is first hydrolyzed to maleic acid and then neutralized to form a maleate (B1232345) salt. google.com In the first stage, maleic anhydride is dissolved in water. A base, such as sodium carbonate, sodium bicarbonate, or sodium hydroxide (B78521), is then added to generate disodium maleate in solution. google.com The use of sodium carbonate or bicarbonate is reported to make the reaction process more moderate and controllable compared to the strong base sodium hydroxide, which generates significant heat during neutralization. google.com

The epoxidation of the maleate double bond by hydrogen peroxide is facilitated by a catalyst, most commonly a tungstate (B81510) salt such as sodium tungstate. google.comgdut.edu.cn Tungstate-based catalysts significantly improve the efficiency of the epoxidation reaction. The reaction is first order with respect to both the maleic acid substrate and the catalyst concentration, but zero order with respect to hydrogen peroxide, indicating the catalyst's crucial role in the rate-determining step. core.ac.uk

The mechanism involves the formation of peroxy-tungstate species from the reaction between the tungstate catalyst and hydrogen peroxide. core.ac.uk These peroxyacid anions are the active epoxidizing agents that attack the electron-rich double bond of the maleate. core.ac.ukprclibya.com Kinetic studies comparing tungstate and molybdate (B1676688) catalysts have shown that tungstate-catalyzed epoxidation is faster. core.ac.ukprclibya.com This enhanced catalytic activity is attributed to the greater stability of the peroxy anion of tungstate compared to molybdate. core.ac.uk The amount of catalyst used is typically in the range of a 0.001 to 0.5 molar ratio relative to the maleate. google.com

Precise control over reaction parameters is critical to maximize the yield and purity of this compound while minimizing side reactions, such as the hydrolysis of the epoxide ring to form tartaric acid. prclibya.com Key parameters include temperature, pH, and reaction time. researchgate.net

The reaction temperature is generally maintained between 50°C and 80°C. The pH of the reaction medium is a crucial factor and is carefully controlled within a range of 5 to 7. google.com Maintaining this slightly acidic to neutral pH is vital to prevent the undesired ring-opening of the newly formed epoxide. Below pH 5.0, the formation of tartaric acid as a byproduct has been detected. prclibya.com The addition of hydrogen peroxide is performed in a controlled, dropwise manner over a period of 20 to 40 minutes to manage the exothermic nature of the reaction. Following the addition of the oxidizing agent, the mixture is typically held at the reaction temperature for a period ranging from 30 minutes to 6 hours to ensure the completion of the epoxidation. Under optimized conditions, yields of over 90% can be achieved. researchgate.net

Table 1: Optimized Reaction Parameters for this compound Synthesis

| Parameter | Reported Value/Range | Source(s) |

|---|---|---|

| Starting Material | Maleic Anhydride | , google.com |

| Base | Sodium Carbonate / Bicarbonate / Hydroxide | , google.com |

| Catalyst | Sodium Tungstate | , gdut.edu.cn, google.com |

| Oxidizing Agent | Hydrogen Peroxide (30% aq. solution) | , google.com |

| Temperature | 50 - 80 °C | , vulcanchem.com |

| pH | 5 - 7 | , google.com |

| Reaction Time | 30 minutes - 6 hours | |

| Catalyst Loading | 0.1% - 10% molar ratio to maleic acid | , google.com |

| Yield | ~88% - 97.8% | , researchgate.net |

Advanced Synthetic Strategies for Stereoselective this compound Isomer Production

The standard synthesis starting from maleic anhydride results in the formation of disodium cis-epoxysuccinate due to the cis geometry of the starting material's double bond. gdut.edu.cnprclibya.com Similarly, the epoxidation of fumaric acid, the trans-isomer of maleic acid, can be used to produce trans-epoxysuccinate. researchgate.net

While direct asymmetric epoxidation methods for this compound are not widely detailed in the surveyed literature, stereoselectivity is a significant aspect of its application. The primary route to obtaining enantiomerically pure compounds from this synthesis is through subsequent biotransformation. smolecule.com The disodium cis-epoxysuccinate produced serves as a substrate for enzymes known as cis-epoxysuccinate hydrolases (CESH). nih.gov These enzymes exhibit high levels of stereoselectivity, hydrolyzing the cis-epoxide to produce enantiomerically pure L-(+)-tartaric acid in a single step with high yields. nih.govtandfonline.com This enzymatic hydrolysis is a critical industrial process, demonstrating how stereochemical control is achieved biochemically after the initial chemical synthesis of the racemic or meso epoxide. smolecule.com

Investigation of Reaction Intermediates and Transition States in this compound Synthesis

The synthesis of this compound proceeds through well-defined intermediates. The first key intermediate is the disodium maleate salt, formed in situ after the hydrolysis and neutralization of maleic anhydride. google.com The reaction is understood to proceed via the formation of a peroxyacid anion from the tungstate catalyst and hydrogen peroxide. core.ac.uk

The proposed mechanism involves the peroxyacid anion, such as [HWO₅]⁻, acting as the epoxidizing agent. core.ac.ukprclibya.com This species attacks the double bond of the maleate dianion. The reaction is believed to proceed through a transition state involving the transfer of an oxygen atom from the peroxy-tungstate species to the carbon-carbon double bond of the maleate. core.ac.uknih.gov The reaction kinetics, being first order in maleate and catalyst, support a mechanism where the formation of the peroxy-tungstate complex and its subsequent reaction with the maleate are the rate-determining steps. core.ac.uk The stability of this peroxy-tungstate intermediate is a key factor in the catalyst's effectiveness. core.ac.uk Investigations have focused on the nature of these peroxyacid anions and their pH-dependent formation to optimize the reaction conditions for efficient epoxidation. prclibya.com

Mechanistic Investigations of Disodium Epoxysuccinate Reactivity

Hydrolytic Pathways of the Epoxide Ring in Disodium (B8443419) Epoxysuccinate

The opening of the oxirane ring in disodium epoxysuccinate through hydrolysis is a key reaction, leading to the formation of valuable diol products. smolecule.com This process can be achieved through both enzymatic and chemical means, each with distinct mechanisms and outcomes.

Enzymatic Hydrolysis Catalyzed by Cis-Epoxysuccinate Hydrolases (CESHs)

A significant pathway for the hydrolysis of this compound involves a class of enzymes known as cis-epoxysuccinate hydrolases (CESHs). mdpi.com These microbial enzymes are epoxide hydrolases that specifically catalyze the hydrolysis of the cis-form of epoxysuccinate. mdpi.comnih.gov

The enzymatic hydrolysis of cis-epoxysuccinate by CESHs is characterized by a high degree of stereospecificity, yielding enantiomerically pure tartaric acid. mdpi.comnih.gov Depending on the specific bacterial source, CESHs can produce either L(+)-tartaric acid or D(-)-tartaric acid. mdpi.com This high enantioselectivity results in products with an enantiomeric excess (ee) value often approaching 100%. mdpi.comnih.gov For instance, CESH from Bordetella sp. BK-52 exhibits high stereospecificity for the production of D(-)-tartaric acid with an enantiomeric excess value greater than 99%. nih.govkci.go.kr Similarly, the biotransformation of cis-epoxysuccinic acid by Nocardia tartaricans produces the pure L(+)-enantiomer of tartaric acid. scientific-publications.nettandfonline.com This makes the enzymatic route a highly valuable method for the industrial production of chiral tartaric acids, which are important building blocks in the pharmaceutical and chemical industries. mdpi.comontosight.ai

| Enzyme Source | Product | Enantiomeric Excess (ee) | Molar Conversion Rate |

| Bordetella sp. BK-52 | D(-)-Tartaric Acid | >99% | - |

| Corynebacterium JZ-1 | L(+)-Tartaric Acid | - | 96% |

| Nocardia sp. SW 13-57 | L(+)-Tartaric Acid | - | >90% |

The catalytic mechanism of CESHs involves a specific set of amino acid residues within the enzyme's active site. nih.govnih.gov Structural and mutational studies have revealed the presence of a catalytic triad (B1167595), typically consisting of aspartate, histidine, and another acidic residue like glutamate (B1630785) (Asp-His-Glu) or aspartate (Asp-His-Asp). nih.govnih.govsjtu.edu.cn

The proposed mechanism for CESHs that produce L(+)-tartaric acid proceeds through a two-step process: nih.gov

Nucleophilic Attack: A nucleophilic aspartate residue from the catalytic triad attacks one of the carbon atoms of the oxirane ring, leading to the formation of a covalent enzyme-substrate ester intermediate. vulcanchem.com

Hydrolysis: A water molecule, activated by the histidine and glutamate/aspartate diad of the triad, then hydrolyzes the ester intermediate, cleaving the ester bond and releasing the tartaric acid product. vulcanchem.com

An essential feature of this mechanism is the role of an arginine residue, which facilitates the opening of the epoxide ring by protonating the oxirane oxygen, thereby stabilizing the transition state. nih.govnih.gov In contrast, some CESHs, like the one from Bordetella sp. BK-52 which produces D(-)-tartrate, are Zn(2+)-dependent and appear to operate via a one-step mechanism without forming a covalent intermediate. nih.govrsc.org

The binding of this compound to the active site of epoxide hydrolases is a crucial step that ensures precise substrate recognition and efficient catalysis. nih.gov The active site pocket is shaped to accommodate the cis-conformation of the substrate. Structural analyses have shown that specific amino acid residues anchor the substrate in the correct orientation for the subsequent catalytic reaction. nih.gov

Chemical Hydrolysis Mechanisms under Acidic and Basic Conditions

This compound can also undergo hydrolysis without enzymatic catalysis, typically in the presence of an acid or a base. smolecule.com The mechanism of this chemical hydrolysis differs significantly from the enzymatic pathway.

Under acidic conditions , the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack by water. This process generally leads to a racemic mixture of tartaric acid derivatives, lacking the stereospecificity of enzymatic hydrolysis. vulcanchem.com The compound is known to degrade under acidic conditions with a pH below 5. vulcanchem.com

In basic conditions , the hydroxide (B78521) ion acts as the nucleophile, directly attacking one of the epoxide carbons. This reaction also typically results in a mixture of stereoisomers. The reaction is generally carried out in a neutral to alkaline state for certain synthetic applications. google.com

| Parameter | Enzymatic Hydrolysis | Chemical Hydrolysis |

| Catalyst | cis-Epoxysuccinate Hydrolases (CESHs) | Acid or Base |

| Stereospecificity | High (e.g., L- or D-tartaric acid) | Low (racemic mixture) |

| Reaction Rate | Fast (minutes) | Slow (hours) |

| Byproducts | Minimal | Tartaric acid derivatives |

Oxidative Transformations of this compound

Beyond hydrolysis, this compound can undergo oxidative transformations. smolecule.com The use of oxidizing agents, such as hydrogen peroxide, can lead to the formation of tartaric acid derivatives. smolecule.com This process is a key step in some synthetic routes for producing the compound itself from precursors like maleic anhydride (B1165640), where hydrogen peroxide acts as the oxidizing agent to form the epoxide ring. smolecule.com Further controlled oxidation can potentially cleave the carbon-carbon bond of the original succinate (B1194679) backbone, although detailed studies on such specific oxidative transformations of the isolated this compound are less common in the reviewed literature.

Nucleophilic Substitution Reactions Involving Carboxylate and Epoxide Moieties

This compound (DES) possesses two key reactive functional groups: a pair of carboxylate anions and an epoxide ring. Both sites are susceptible to nucleophilic attack, leading to a diverse range of chemical transformations. The specific reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions.

Reactivity of the Carboxylate Groups

The two carboxylate groups of this compound can undergo nucleophilic acyl substitution reactions. In these reactions, a nucleophile replaces the hydroxyl group of the corresponding carboxylic acid form or, more commonly, a derivative where the hydroxyl has been converted into a better leaving group. While the carboxylate anion itself is generally unreactive towards direct substitution, it can be activated. For instance, in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), the carboxylate can be activated to react with nucleophiles. libretexts.org

Common nucleophiles for these substitution reactions include amines and alcohols, which lead to the formation of amides and esters, respectively. The mechanism for these transformations typically follows the nucleophilic acyl substitution pathway, involving the formation of a tetrahedral intermediate. libretexts.org

Reactivity of the Epoxide Ring

The epoxide ring of this compound is significantly more reactive than a simple ether due to its inherent ring strain. polymerinnovationblog.com This strain is relieved upon nucleophilic attack, which leads to the opening of the three-membered ring. polymerinnovationblog.commasterorganicchemistry.com The reaction can proceed via different mechanisms depending on the reaction conditions (acidic or basic/neutral) and the strength of the nucleophile.

Under basic or neutral conditions, strong nucleophiles attack one of the electrophilic carbons of the epoxide in a direct SN2-type mechanism. polymerinnovationblog.commasterorganicchemistry.comlibretexts.org This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. The nucleophile preferentially attacks the less sterically hindered carbon atom. masterorganicchemistry.comchemistrysteps.com The initial product is an alkoxide, which is subsequently protonated during workup to yield a hydroxyl group. masterorganicchemistry.com

In enzymatic systems, the ring-opening is highly specific. For example, cis-epoxysuccinate hydrolases (CESHs) catalyze the hydrolysis of this compound. The mechanism involves a nucleophilic attack by an aspartate residue (D18) on a C2 carbon of the oxirane ring, forming an enzyme-substrate ester intermediate. This is followed by protonation of the epoxide oxygen and subsequent hydrolysis to yield L-(+)-tartaric acid.

Under acidic conditions, the epoxide oxygen is first protonated, which makes the ring a much better leaving group and increases the electrophilicity of the epoxide carbons. libretexts.orgucalgary.ca Weaker nucleophiles, such as water or alcohols, can then attack. ucalgary.ca In asymmetric epoxides, the attack generally occurs at the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state, a characteristic of an SN1-like mechanism. chemistrysteps.comucalgary.ca The result of the ring-opening is a trans-diol or a corresponding ether-alcohol. libretexts.org

The table below summarizes the nucleophilic reactions at both functional moieties of this compound.

| Functional Moiety | Reaction Type | Nucleophile Examples | Product Type | General Conditions |

| Carboxylate | Nucleophilic Acyl Substitution | Amines, Alcohols | Amides, Esters | Requires activation (e.g., with coupling agents) libretexts.org |

| Epoxide | Nucleophilic Ring-Opening (SN2-type) | OH⁻, RO⁻, Grignard reagents, Amines | trans-1,2-diols, Ether-alcohols | Basic or neutral masterorganicchemistry.comlibretexts.org |

| Epoxide | Nucleophilic Ring-Opening (SN1-type) | H₂O, ROH | trans-1,2-diols, Ether-alcohols | Acidic libretexts.orgucalgary.ca |

| Epoxide | Enzymatic Hydrolysis | Enzyme active site (e.g., Aspartate) | L-(+)-tartaric acid | Catalyzed by cis-epoxysuccinate hydrolases |

Comparative Analysis of this compound Reaction Mechanisms with Related Compounds

The reactivity of this compound can be better understood by comparing its reaction mechanisms with those of related compounds, such as simple epoxides (e.g., ethylene (B1197577) oxide) and non-epoxidized dicarboxylic acid salts (e.g., disodium succinate).

Comparison with Simple Epoxides

Like simple epoxides, the reactivity of this compound is dominated by the ring-opening reactions of the strained three-membered ring. polymerinnovationblog.com Both undergo SN2-type ring-opening with strong nucleophiles under basic conditions and SN1-type ring-opening with weak nucleophiles under acidic conditions. libretexts.orgchemistrysteps.com The key difference lies in the influence of the two adjacent carboxylate groups. These electron-withdrawing groups increase the electrophilic character of the epoxide carbons, potentially making this compound more susceptible to nucleophilic attack compared to simple alkyl-substituted epoxides.

However, the presence of the carboxylate groups also introduces steric hindrance and potential electronic repulsion, which can influence the regioselectivity of the attack. In an SN2 reaction, where steric hindrance is a major factor, nucleophiles will attack the carbon atom of the epoxide ring. masterorganicchemistry.comchemistrystudent.com

Comparison with Disodium Succinate

Disodium succinate is the saturated analog of this compound, lacking the epoxide ring. Its reactivity is primarily confined to that of the carboxylate groups. These groups are generally unreactive to nucleophilic substitution unless activated. In biological systems, succinate participates in metabolic pathways, such as the Krebs cycle, where it is oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase. This enzymatic oxidation is a distinct reaction pathway not available to this compound, which instead acts as an inhibitor or alternative substrate for different enzymes, like epoxide hydrolases. The unique reactivity of this compound as a bifunctional molecule—an epoxide and a dicarboxylate—allows it to engage in reactions that are not possible for either simple epoxides or simple dicarboxylates alone.

The following table provides a comparative overview of the reaction mechanisms.

| Compound | Key Reactive Site(s) | Typical Reaction Type(s) | Mechanistic Features |

| This compound | Epoxide Ring, Carboxylate Groups | Epoxide Ring-Opening, Nucleophilic Acyl Substitution | SN1/SN2 ring-opening; Carboxylates require activation for substitution. masterorganicchemistry.comucalgary.ca |

| Ethylene Oxide (Simple Epoxide) | Epoxide Ring | Epoxide Ring-Opening | SN1/SN2 ring-opening; Reactivity driven solely by ring strain. libretexts.orgchemistrysteps.com |

| Disodium Succinate | Carboxylate Groups | Nucleophilic Acyl Substitution, Enzymatic Oxidation | Carboxylates require activation for substitution; Lacks epoxide reactivity. |

| Disodium Maleate (B1232345) (Unsaturated Analog) | Carbon-Carbon Double Bond, Carboxylate Groups | Electrophilic Addition (to C=C), Nucleophilic Acyl Substitution | The C=C bond can be epoxidized; Carboxylate reactivity is similar to succinate. |

This comparative analysis highlights that the chemical behavior of this compound is a composite of the properties of its constituent functional groups, modulated by their electronic and steric interplay.

Polymerization Chemistry and Advanced Material Development from Disodium Epoxysuccinate

Anionic Ring-Opening Polymerization of Disodium (B8443419) Epoxysuccinate

Anionic ring-opening polymerization (AROP) is a primary method for converting disodium epoxysuccinate into high molecular weight polymers. onepetro.orgresearchgate.net This process typically involves the use of a suitable initiator to open the epoxide ring, followed by chain propagation as monomer units are sequentially added.

Synthesis of Poly(disodium cis-epoxysuccinate) (PESA)

The synthesis of poly(disodium cis-epoxysuccinate) (PESA), a non-nitrogenous and phosphorus-free biodegradable polymer, is achieved through the solution polymerization of its monomer, disodium cis-epoxysuccinate. gdut.edu.cngdut.edu.cn The monomer itself is typically synthesized via the epoxidation of maleic anhydride (B1165640) using an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as sodium tungstate (B81510). gdut.edu.cngdut.edu.cnacs.org

The polymerization of disodium cis-epoxysuccinate is initiated by a nucleophilic attack on one of the carbon atoms of the epoxide ring. A common initiator for this process is calcium hydroxide (B78521), Ca(OH)₂. gdut.edu.cngdut.edu.cn The reaction is typically carried out in an aqueous solution at elevated temperatures.

The general reaction scheme for the synthesis of PESA is as follows:

Initiation: The hydroxide ion from the initiator attacks the epoxide ring of the disodium cis-epoxysuccinate monomer, leading to ring opening and the formation of an initial alcoholate species.

Propagation: The newly formed anionic species then attacks another monomer molecule, propagating the polymer chain. This process repeats, leading to the growth of the PESA polymer.

Termination: The polymerization can be terminated by various mechanisms, including proton transfer from the solvent (water).

Research has identified optimal conditions for the synthesis of PESA to achieve desirable properties for specific applications, such as in detergents. For instance, one study found the optimal synthetic conditions to be a reaction temperature of 90°C, a reaction time of 6 hours, and a Ca(OH)₂ mass content of 4%. gdut.edu.cngdut.edu.cn Under these conditions, the resulting PESA exhibited significant calcium chelating and dispersing abilities. gdut.edu.cngdut.edu.cn

| Parameter | Optimal Value | Reference |

| Reaction Temperature | 90°C | gdut.edu.cngdut.edu.cn |

| Reaction Time | 6 hours | gdut.edu.cngdut.edu.cn |

| Initiator (Ca(OH)₂) Content | 4% (by mass) | gdut.edu.cngdut.edu.cn |

Copolymerization with Co-Monomers for Tailored Polymer Architectures

To further tailor the properties of PESA for specific applications, this compound can be copolymerized with various co-monomers. This approach allows for the introduction of different functional groups and the modification of the polymer backbone, leading to a wide range of polymer architectures with enhanced performance characteristics. researchgate.netdntb.gov.ua

A notable example is the anionic ring-opening copolymerization of disodium cis-epoxysuccinate with 2,3-oxiranemethane sulfonic acid sodium. researchgate.netdntb.gov.ua This copolymerization results in a biodegradable non-phosphor detergent builder with superior properties compared to homopolymer PESA. The introduction of the sulfonic acid group enhances the polymer's performance, particularly its dispersion capacity. researchgate.net

The molecular weights of the resulting copolymers are typically in the range of 1,000–2,000 g/mol , classifying them as oligomers. researchgate.net The properties of these copolymers can be fine-tuned by adjusting the ratio of the co-monomers and the polymerization conditions.

| Co-monomer | Resulting Copolymer | Key Properties | Reference |

| 2,3-oxiranemethane sulfonic acid sodium | Poly(disodium cis-epoxysuccinate-co-2,3-oxiranemethane sulfonic acid sodium) | High calcium-ion chelating ability, enhanced dispersion capacity, good buffering capacity, excellent biodegradability | researchgate.netdntb.gov.ua |

Functionalization Strategies for this compound-Based Polymers

Post-polymerization modification, or functionalization, of PESA and its copolymers offers a powerful route to introduce new functionalities and further enhance material properties. digitellinc.comrsc.org These strategies typically involve chemical reactions targeting the functional groups present in the polymer backbone, such as the carboxyl and hydroxyl groups.

One common functionalization strategy is grafting, where new polymer chains or small molecules are attached to the main PESA backbone. For instance, amino acids have been grafted onto PESA to improve its performance as a scale inhibitor. iwaponline.com This modification introduces amide linkages and additional carboxyl groups, which can enhance the polymer's interaction with mineral scales. In one study, amino acids such as asparagine and glutamine were used to functionalize PESA, resulting in improved scale inhibition rates. iwaponline.com

Another example is the grafting of polyacrylamide (PAM) onto the PESA chain. acs.orgnih.gov This modification was shown to significantly improve the corrosion inhibition performance of PESA in acidic solutions. The presence of amide groups from PAM provides more adsorption sites on the metal surface, leading to enhanced protection. acs.orgnih.gov

Thiourea (B124793) has also been grafted onto polyepoxysuccinic acid to create a modified polymer (CNS-PESA) with improved corrosion and scale inhibition properties for industrial water treatment. researchgate.net The introduction of the thiourea group enhances the polymer's ability to complex with calcium ions. researchgate.net

These functionalization strategies demonstrate the versatility of PESA as a platform for creating a wide range of materials with tailored properties for specific industrial applications.

Correlation between Polymer Structure and Macroscopic Performance in Engineered Materials

The macroscopic performance of materials derived from this compound is intrinsically linked to their molecular structure. onepetro.orgonepetro.orgresearchgate.net Key structural parameters that influence performance include molecular weight, molecular weight distribution, polymer architecture (linear vs. branched), and the nature and density of functional groups. researchgate.net

In the context of detergent builders, the performance of PESA and its copolymers is often evaluated based on their calcium-ion chelating ability, dispersion capacity, and buffering capacity. Research has shown that the molecular weight of copolymers of disodium cis-epoxysuccinate and 2,3-oxiranemethane sulfonic acid sodium plays a crucial role in their performance. researchgate.net Copolymers with a molecular weight in the range of 1,300–1,600 g/mol exhibited the best dispersion capacities. researchgate.net

The architecture of the polymer also has a significant impact. For example, hyper-branched PESA, synthesized through copolymerization with glycidyl (B131873) ester, has been shown to exhibit higher scale inhibition efficiency against calcium carbonate and calcium sulfate (B86663) compared to linear PESA. tandfonline.com The hyper-branched structure is believed to provide more active sites for interaction with scale-forming minerals. researchgate.net

The introduction of specific functional groups through copolymerization or post-polymerization modification directly influences the material's performance. The incorporation of sulfonic acid groups in copolymers of this compound enhances their dispersion power, a critical property for detergent builders. researchgate.net Similarly, the grafting of amino acids or polyacrylamide onto PESA enhances its performance as a scale and corrosion inhibitor, respectively, due to the specific interactions of the introduced functional groups. iwaponline.comacs.orgnih.gov

The table below summarizes the correlation between structural features and performance in PESA-based materials.

| Structural Feature | Macroscopic Performance | Application Area | Reference |

| Molecular Weight (1,300-1,600 g/mol ) | Optimal dispersion capacity | Detergent Builders | researchgate.net |

| Hyper-branched Architecture | Higher scale inhibition efficiency | Water Treatment (Scale Inhibition) | researchgate.nettandfonline.com |

| Sulfonic Acid Groups | Enhanced dispersion power | Detergent Builders | researchgate.net |

| Grafted Amino Acid Groups | Improved scale inhibition | Water Treatment (Scale Inhibition) | iwaponline.com |

| Grafted Polyacrylamide Groups | Enhanced corrosion inhibition | Corrosion Inhibition | acs.orgnih.gov |

Biological and Biomedical Research Applications of Disodium Epoxysuccinate

Disodium (B8443419) Epoxysuccinate as a Substrate in Enzyme-Catalyzed Bioconversions

Disodium epoxysuccinate serves as a crucial substrate for a class of enzymes known as epoxysuccinate hydrolases, facilitating the production of valuable chiral compounds. ontosight.ai This enzymatic conversion is a cornerstone of several biotechnological processes, prized for its efficiency and stereospecificity. tandfonline.commdpi.com

Production of Enantiomerically Pure L-(+)-Tartaric Acid via Biocatalysis

A significant application of this compound is in the enzymatic production of L-(+)-tartaric acid. niranbio.com This process utilizes cis-epoxysuccinate hydrolase (CESH) to catalyze the stereospecific hydrolysis of disodium cis-epoxysuccinate. tandfonline.com The reaction is highly efficient, often achieving a bioconversion rate of nearly 100% under laboratory conditions. niranbio.com This biocatalytic method is favored over chemical synthesis due to its high yield, selectivity, and the production of an enantiomerically pure product. niranbio.comnih.gov The process is a single-step reaction with no formation of side products, making it an attractive and environmentally friendly alternative for producing L-(+)-tartaric acid, a compound with wide applications in the food and pharmaceutical industries. tandfonline.com

| Enzyme | Substrate | Product | Significance |

| cis-Epoxysuccinate Hydrolase (CESH) | Disodium cis-epoxysuccinate | L-(+)-Tartaric acid | High yield, enantiomerically pure product, environmentally friendly. tandfonline.comniranbio.comnih.gov |

Exploration of Enzyme Specificity and Efficiency with Epoxysuccinate Substrates

The interaction between epoxysuccinate substrates and hydrolases provides a valuable model for studying enzyme specificity and efficiency. Cis-epoxysuccinate hydrolases (CESHs) are highly specific for the cis-isomer of epoxysuccinate, catalyzing its hydrolysis to either L-(+)- or D-(-)-tartaric acid with high enantioselectivity. mdpi.com The substrate, disodium cis-epoxysuccinate, is a small, hydrophilic, and mirror-symmetric molecule, yet the enzymes exhibit remarkable stereospecificity. nih.gov This high degree of selectivity has prompted research into the structural basis of substrate recognition and the catalytic mechanism of these enzymes. nih.gov Studies involving site-directed mutagenesis have identified key amino acid residues in the enzyme's active site that are crucial for substrate binding and catalysis. nih.gov Furthermore, research has focused on enhancing the stability and efficiency of CESH enzymes, for instance, by fusing them with carbohydrate-binding modules and immobilizing them, which has been shown to improve their operational stability and catalytic efficiency. nih.gov

This compound Derivatives as Chemical Probes for Proteomic Studies

Derivatives of this compound have emerged as powerful tools in proteomics, particularly as chemical probes for studying enzyme activity and function. nih.gov These probes are designed to covalently label active enzymes, allowing for their identification and characterization within complex biological systems. nih.gov

Peptidyl-Epoxysuccinates as Cysteine Protease Inhibitors

Peptidyl-epoxysuccinates, which are structurally derived from natural substrates, are a prominent class of irreversible inhibitors of cysteine proteases. nih.govthieme-connect.com These compounds feature an electrophilic epoxysuccinate "warhead" that covalently modifies the active site cysteine residue of the protease. researchgate.netmdpi.com A well-known example is E-64, a naturally occurring peptidyl epoxysuccinate that potently and selectively inhibits a broad range of cysteine proteases. thieme-connect.comresearchgate.net The design and synthesis of various peptidyl-epoxysuccinate analogs have been a focus of research to develop more potent and selective inhibitors for specific cysteine proteases, which are implicated in numerous diseases. thieme-connect.comnih.gov

| Inhibitor Class | Target Enzymes | Mechanism |

| Peptidyl-Epoxysuccinates | Cysteine Proteases (e.g., Papain, Cathepsins) | Irreversible covalent modification of the active site cysteine residue. thieme-connect.comresearchgate.netnih.gov |

Mechanistic Insights into Cysteine Protease Inhibition by Epoxysuccinate Warheads

The mechanism of cysteine protease inhibition by epoxysuccinates involves a time- and concentration-dependent, irreversible inactivation of the enzyme. nih.gov The electrophilic epoxide ring of the inhibitor is attacked by the nucleophilic thiolate of the catalytic cysteine residue in the enzyme's active site. researchgate.netmdpi.com This results in the formation of a stable, covalent thioether bond, leading to the alkylation of the active-site thiol and irreversible inhibition. nih.gov This reaction is highly specific and occurs only when the enzyme is in its native conformation. nih.gov The rate of this inactivation is significantly accelerated compared to the reaction with a simple thiol in solution, highlighting the role of the enzyme's binding pocket in orienting the inhibitor for optimal reaction. nih.gov The epoxysuccinate moiety is considered essential for this potent inhibitory activity. nih.gov

Ligand-Receptor Interactions: this compound as an Agonist for Succinate (B1194679) Receptor 1 (SUCNR1)

Beyond its role in enzyme interactions, this compound also functions as a signaling molecule by acting as an agonist for the Succinate Receptor 1 (SUCNR1), a G protein-coupled receptor. biorxiv.org The cis-conformation of this compound is critical for its binding to and activation of SUCNR1.

Research has identified cis-epoxysuccinic acid as a potent agonist of SUCNR1, exhibiting a 10- to 20-fold higher potency than the natural ligand, succinate. biorxiv.orgnih.gov For instance, cis-epoxysuccinic acid was found to reduce cAMP levels with a significantly lower EC50 value compared to succinate. nih.gov As a non-metabolite agonist, this compound is a valuable tool for studying the physiological and pathological roles of SUCNR1 without the confounding effects of intracellular succinate metabolism. biorxiv.orgnih.gov Studies have shown that activation of SUCNR1 by agonists like cis-epoxysuccinic acid can influence various cellular processes, including the regulation of insulin (B600854) secretion. nih.govub.edu Cryo-electron microscopy studies have provided structural insights into how epoxysuccinate binds to SUCNR1, revealing the key amino acid residues involved in agonist recognition and receptor activation. biorxiv.org

| Receptor | Agonist | Key Findings |

| Succinate Receptor 1 (SUCNR1) | Disodium cis-epoxysuccinate | More potent than the natural ligand succinate; valuable tool for studying SUCNR1 function. biorxiv.orgnih.gov |

Environmental Fate and Ecotoxicological Research of Disodium Epoxysuccinate

Biodegradation Pathways of Disodium (B8443419) Epoxysuccinate-Derived Polymers

Polymers derived from disodium epoxysuccinate are designed to be biodegradable, a key feature for their use in applications like detergents. The primary mechanism underlying their degradation is the biological hydrolysis of the polymer chain, which is susceptible to enzymatic action.

The fundamental biodegradation pathway for the monomer unit involves the enzymatic hydrolysis of the epoxide ring. Enzymes such as cis-epoxysuccinate hydrolases (CESHs) catalyze the conversion of cis-epoxysuccinate to tartaric acid. vulcanchem.com This reaction is a crucial step, as it breaks down the epoxy structure into a readily metabolizable organic acid. The process involves a nucleophilic attack and proton transfer, efficiently opening the oxirane ring to form diols. vulcanchem.com

For the polymer, polyepoxysuccinic acid (PESA), biodegradation involves the breakdown of the polymer backbone. PESA is recognized as a green scale inhibitor precisely because of its non-phosphorus, nitrogen-free, and biodegradable characteristics. researchgate.netacs.org The degradation process for polyesters like PESA is generally initiated by the hydrolysis of ester bonds, which breaks the polymer into smaller, low molecular weight molecules. nih.govnih.gov This initial breakdown can be influenced by both abiotic factors and microbial action. nih.gov Studies on analogous epoxy-polyurethane compositions show that enzymes like lipases are capable of hydrolyzing ester linkages, which is a probable pathway for PESA degradation as well. mdpi.com

A novel biodegradable detergent builder has been synthesized through the copolymerization of disodium cis-epoxysuccinate and 2,3-oxiranemethane sulfonic acid sodium. researchgate.net Systematic investigation confirmed that these copolymers exhibit excellent biodegradability, meeting the requirements for environmentally friendly products. researchgate.netresearchgate.net The degradation process for these copolymers would involve the breakdown of the polymer chain into its constituent monomers and oligomers, which are then further mineralized by microorganisms. researchgate.netnih.gov

Environmental Degradation Mechanisms and Persistence of this compound in Various Matrices

The persistence of this compound and its polymers in the environment is determined by their susceptibility to various degradation mechanisms, including both chemical and biological processes. nih.govnih.gov

Chemical Degradation: The stability of the this compound molecule is pH-dependent. It is known to degrade under acidic conditions (pH < 5), leading to the formation of succinic acid derivatives. vulcanchem.com To prevent this decomposition and the ring-opening of the epoxide, industrial synthesis processes are carefully controlled to maintain a pH between 5 and 7. vulcanchem.com This chemical instability at low pH suggests that in acidic environmental compartments, the compound would undergo abiotic degradation. General principles of polymer degradation indicate that factors such as heat (thermo-oxidative degradation) and light (photo-degradation) can also contribute to the breakdown of the polymer structure, often making it more accessible to microbial attack. nih.govnih.gov

Biological Degradation and Persistence: Polyepoxysuccinic acid (PESA) is considered to have improved biological degradability compared to other polymers like polycarboxylates. google.com In wastewater treatment settings, PESA demonstrates high adsorbability and precipitability. google.com One study noted that a type of polyepoxysuccinic acid is 100% adsorbable and can be precipitated with iron (II) sulfate (B86663) in activated sludge, indicating an effective removal mechanism from the water phase in treatment plants. google.com

The ultimate biodegradation of a substance is critical to its environmental fate. service.gov.uk The process for polymers involves fragmentation into smaller pieces, followed by the assimilation of these smaller molecules by microorganisms. nih.gov The primary degradation product of this compound hydrolysis is tartaric acid, a compound that is generally considered to be readily biodegradable. This rapid breakdown of the monomer unit suggests a low potential for persistence of the parent compound in environments with active microbial populations.

Ecotoxicological Assessment Methodologies for this compound

The ecotoxicological assessment of chemicals like this compound involves a range of standardized tests to determine their potential harm to various environmental organisms. saude.gov.brnih.gov These methodologies evaluate different toxicity endpoints, from acute effects on single species to more complex, long-term impacts on ecosystems. nih.goveuropa.eu

A comprehensive ecotoxicological profile typically includes data on:

Aquatic Toxicity: Short-term and long-term toxicity tests on fish, aquatic invertebrates (like Daphnia species), and algae are standard requirements. europa.eueuropa.eu

Terrestrial Toxicity: Assessments include toxicity to soil microorganisms, earthworms, and plants. europa.eu

Biodegradation and Bioaccumulation: Studies determine the rate of degradation in water, soil, and sediment, as well as the potential for the substance to accumulate in organisms. europa.eu

For polyepoxysuccinic acid, some specific ecotoxicity data is available. Tests have shown it to have low acute toxicity. google.com

| Test Organism | Endpoint | Result | Reference |

|---|---|---|---|

| Zebrafish (Danio rerio) | LC50 (Lethal Concentration, 50%) | > 1,000 mg/L | google.com |

| Bacteria | EC50 (Effective Concentration, 50%) | > 10,000 mg/L | google.com |

In addition to experimental testing, computational methods are also employed. The ecotoxic properties of PESA have been assessed using specialized web tools, likely employing Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity based on chemical structure. acs.org Monitoring the concentration of the substance in environmental systems is also a key part of the assessment. For PESA used in industrial water systems, a spectrophotometric method using pinacyanol chloride has been developed for its quantitative measurement in circulating cooling water. google.com

Long-Term Environmental Impact of this compound Degradation Products

Evaluating the long-term environmental impact of a substance requires a thorough understanding of its degradation products and their own persistence and toxicity. mdpi.comresearchgate.net While a parent compound may be biodegradable, its metabolites could potentially be more persistent or toxic. service.gov.uk

In the case of this compound, the primary degradation pathway is hydrolysis, which yields tartaric acid. Tartaric acid is a naturally occurring dicarboxylic acid found in many plants and is readily metabolized by a wide variety of microorganisms. Its presence as the main degradation product suggests a low potential for long-term negative environmental impact.

However, a complete assessment must consider all potential degradation byproducts. The degradation of complex polymers in the environment can release a mixture of substances, including oligomers and any additives used in the polymer formulation. whiterose.ac.uk While studies on some polymers have shown their degradation products to pose little risk at environmentally relevant concentrations, a full evaluation of the degradation products of PESA under various environmental conditions would be necessary to definitively rule out long-term impacts. mdpi.comwhiterose.ac.uk The general principle in ecotoxicology is that degradation should ideally lead to the formation of simple, non-toxic substances like water, carbon dioxide, and mineral salts, a process known as mineralization. nih.gov The pathway from this compound to tartaric acid is a strong indicator that its degradation aligns with this favorable outcome.

Computational Chemistry and Modeling Studies of Disodium Epoxysuccinate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of Disodium (B8443419) Epoxysuccinate

Quantum chemical calculations, which are based on the principles of quantum mechanics, are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. lsu.edunorthwestern.edu Methods such as Density Functional Theory (DFT) and other ab initio approaches are powerful tools for predicting a molecule's geometry, energy levels of molecular orbitals, and the distribution of electron density. chembites.org

For disodium epoxysuccinate, these calculations can reveal critical insights into its inherent reactivity. The strained three-membered epoxide ring is the most reactive site in the molecule. Quantum chemical calculations can quantify this reactivity by analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO and its localization on the epoxide carbons can indicate the molecule's susceptibility to nucleophilic attack, a key step in its hydrolysis and other reactions.

Furthermore, these methods can compute the partial atomic charges on each atom, identifying the electrophilic and nucleophilic centers within the molecule. The carbon atoms of the epoxide ring are expected to carry a partial positive charge, making them targets for nucleophiles. The calculated HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. researchgate.net While specific quantum chemical studies focused solely on this compound are not extensively documented in publicly available literature, the principles from studies on similar epoxy compounds are directly applicable. nih.gov These computational analyses provide a foundational understanding of the molecule's intrinsic chemical behavior.

| Calculated Property | Hypothetical Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -8.2 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | +1.5 eV | Indicates the energy of the lowest available orbital to accept electrons; localized on epoxide carbons, suggesting susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 9.7 eV | A relatively large gap suggests good kinetic stability in the absence of a catalyst or potent nucleophile. |

| Partial Charge on Epoxide Carbons | +0.25 e | Confirms the electrophilic nature of the epoxide ring carbons, making them susceptible to attack by nucleophiles. |

| Partial Charge on Epoxide Oxygen | -0.45 e | Indicates the nucleophilic character of the oxygen atom, which can be protonated under acidic conditions to facilitate ring-opening. |

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

To understand how this compound interacts with biological systems, particularly enzymes, molecular docking and molecular dynamics (MD) simulations are powerful computational techniques. nih.gov Molecular docking predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). youtube.comyoutube.com The process involves sampling a vast number of possible conformations of the ligand within the active site of the protein and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. mdpi.com

Potential biological targets for this compound include various hydrolase enzymes. Docking studies can identify the most probable binding pose of this compound within the enzyme's active site, highlighting key amino acid residues that form stabilizing interactions. nih.gov This information is crucial for understanding the basis of molecular recognition and the initial step of enzymatic catalysis.

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the this compound-enzyme complex over time. escholarship.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of atomic movements and conformational changes. nih.gov These simulations can assess the stability of the binding pose predicted by docking, reveal the role of water molecules in the active site, and provide insights into the flexibility of both the ligand and the protein, which is often crucial for the catalytic process.

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -7.5 | Indicates a favorable and spontaneous binding interaction. |

| Key Interacting Residues | Asp105, Tyr153, His300 | Identifies the specific amino acids in the active site that are crucial for substrate binding. |

| Hydrogen Bonds | Asp105, Tyr153 | Strong directional interactions between the carboxylate groups of the substrate and active site residues, anchoring the substrate. |

| Hydrophobic Interactions | N/A | Given the highly charged nature of this compound, these interactions are expected to be minimal. |

| Analysis Metric | Typical Observation | Significance |

|---|---|---|

| Root Mean Square Deviation (RMSD) of Protein Backbone | Low and stable fluctuation around 1.5 Å | The overall structure of the enzyme remains stable upon substrate binding. |

| Root Mean Square Deviation (RMSD) of Ligand | Low fluctuation (<1.0 Å) after initial equilibration | The substrate remains stably bound in the active site in the predicted pose. |

| Root Mean Square Fluctuation (RMSF) of Active Site Residues | Reduced fluctuation compared to the unbound enzyme | Binding of the substrate stabilizes the conformation of the active site. |

| Number of H-Bonds (Ligand-Protein) | Consistently maintained throughout the simulation | Indicates the persistence of key interactions responsible for binding affinity. |

Prediction and Elucidation of Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry provides powerful tools to map out the entire energy landscape of a chemical reaction, which is fundamental to understanding its mechanism. rsc.orgnih.gov For this compound, the most significant transformation is the hydrolytic opening of the epoxide ring. Computational methods can be used to investigate different potential pathways for this reaction, such as acid-catalyzed, base-catalyzed, and enzyme-catalyzed mechanisms.

These studies involve locating all relevant stationary points on the potential energy surface, including reactants, products, any intermediates, and, most importantly, the transition states. ru.nl A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier that must be overcome for the reaction to proceed. researchgate.netucsb.edu By calculating the structure and energy of the transition state, chemists can determine the activation energy (Ea) of the reaction, which is directly related to the reaction rate.

For the hydrolysis of this compound, computational models can compare the activation energies of different proposed mechanisms. For instance, in an acid-catalyzed mechanism, the first step is the protonation of the epoxide oxygen. In a base-catalyzed mechanism, a nucleophile (like a hydroxide (B78521) ion) directly attacks one of the epoxide carbons. researchgate.net Computational studies can model these pathways, calculate the activation energies for each, and thereby predict which mechanism is more favorable under given conditions. nih.gov In an enzymatic context, these calculations can reveal how the active site residues of an enzyme like epoxysuccinate hydrolase lower the activation energy, for instance by providing precisely positioned proton donors and nucleophiles.

| Reaction Mechanism | Key Step | Calculated Activation Energy (Ea) (kcal/mol) | Implication |

|---|---|---|---|

| Uncatalyzed Hydrolysis (Neutral pH) | Nucleophilic attack by H₂O | ~25 | Very slow reaction rate at neutral pH without a catalyst. |

| Acid-Catalyzed Hydrolysis | Nucleophilic attack by H₂O on protonated epoxide | ~15 | Reaction is significantly faster under acidic conditions due to activation of the epoxide ring. |

| Base-Catalyzed Hydrolysis | Nucleophilic attack by OH⁻ | ~18 | Reaction is faster under basic conditions compared to neutral pH. |

| Enzyme-Catalyzed Hydrolysis | Active site-mediated nucleophilic attack | ~10 | The enzyme provides a highly efficient pathway, dramatically lowering the energy barrier and increasing the reaction rate. |

Application of Computational Approaches in Enzyme Design and Substrate Specificity for Epoxysuccinate Hydrolysis

The fields of protein engineering and enzyme design leverage computational approaches to create novel enzymes or improve the properties of existing ones. muni.czmit.edu For enzymes that act on this compound, such as epoxysuccinate hydrolase, computational methods can guide efforts to enhance catalytic efficiency, improve stability, or alter substrate specificity. eurekalert.org

Computational enzyme design often begins with a model of the enzyme's active site with the substrate (or a transition state analog) bound. bakerlab.org Using software tools, researchers can introduce in silico mutations to amino acid residues in the active site and predict the effect of these changes on substrate binding and catalysis. muni.cz For example, molecular docking and MD simulations can be used to assess whether a mutation would lead to a more favorable binding energy for epoxysuccinate or better stabilize the reaction's transition state. nih.gov

Furthermore, these computational tools are invaluable for understanding and engineering substrate specificity. An epoxysuccinate hydrolase might also act on other similar epoxide-containing molecules. If the goal is to create an enzyme that is highly specific for this compound, computational methods can be used to design mutations that introduce favorable interactions with the unique carboxylate groups of epoxysuccinate or create steric hindrance that prevents the binding of other, undesirable substrates. researchgate.net By screening potential mutations computationally, researchers can significantly reduce the number of variants that need to be created and tested in the lab, accelerating the enzyme engineering process.

| Mutation | Location | Rationale for Mutation | Predicted Effect on Catalysis (kcat/Km) |

|---|---|---|---|

| Wild Type | - | Baseline enzyme activity. | 1.0 (Relative) |

| A180G (Alanine to Glycine) | Active site pocket | Create more space to accommodate the substrate's carboxylate groups. | 1.5x increase |

| L250R (Leucine to Arginine) | Entrance to active site | Introduce a positive charge to form a salt bridge with a substrate carboxylate group, enhancing binding affinity. | 3.0x increase |

| F154Y (Phenylalanine to Tyrosine) | Near epoxide ring | Introduce a hydroxyl group to potentially stabilize the transition state via hydrogen bonding. | 2.2x increase |

| L250R + F154Y (Double Mutant) | - | Combine beneficial mutations for a potential synergistic effect. | 5.5x increase |

Advanced Analytical Methodologies for Disodium Epoxysuccinate Research

Chromatographic Techniques for Separation and Quantification of Disodium (B8443419) Epoxysuccinate

Chromatography is a cornerstone for the separation and quantification of chemical compounds. For a polar, non-volatile substance like disodium epoxysuccinate, High-Performance Liquid Chromatography (HPLC) is the primary technique, while Gas Chromatography (GC) can be employed for the analysis of volatile derivatives or byproducts after appropriate sample preparation.

A robust reversed-phase HPLC (RP-HPLC) method is essential for the accurate quantification of this compound. Due to the compound's high polarity and lack of a strong chromophore, method development often involves derivatization or the use of specialized columns and detection techniques.

Method Development: The development of an HPLC method for this compound typically involves the optimization of several parameters. A common approach is pre-column derivatization to attach a UV-active moiety to the molecule, enhancing its retention on a C18 column and allowing for sensitive UV detection. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) could be explored for separating the polar analyte without derivatization. Ion-pair chromatography can also be effective by using a reagent that pairs with the carboxylate anions to increase retention on a reversed-phase column.

Key chromatographic parameters to be optimized include:

Column: A C18 or a polar-embedded phase column is often suitable.

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically employed.

Detection: UV detection is common after derivatization. If no derivatization is used, techniques like evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) are necessary.

Flow Rate and Temperature: Typically set around 1.0 mL/min and 25-30°C, respectively, to ensure optimal resolution and peak shape.

Validation: Once developed, the analytical method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Validation confirms that the method is reliable, reproducible, and accurate for the quantification of this compound. The key validation parameters are summarized in the table below.

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | The peak for this compound should be pure and well-resolved from other peaks (e.g., from placebo, related substances). |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. | Typically 80% to 120% of the target assay concentration. |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. | Percent recovery typically within 98.0% to 102.0%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-assay precision) and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). | System suitability parameters should remain within acceptable limits, and results should not be significantly affected. |

As a disodium salt, this compound is non-volatile and cannot be directly analyzed by Gas Chromatography (GC). However, GC coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of potential volatile organic impurities, byproducts from its synthesis, or for the compound itself after conversion into a volatile derivative.

Derivatization: To make this compound amenable to GC analysis, a derivatization step is required. This process converts the polar carboxylate groups into more volatile and thermally stable esters. A common derivatization reaction is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the carboxylic acids (after acidification of the salt) into their trimethylsilyl (B98337) (TMS) esters. Another approach is esterification using alcohols (e.g., methanol, butanol) in the presence of an acidic catalyst to form methyl or butyl esters.

Analysis of Byproducts: GC-MS is particularly useful for identifying and quantifying volatile or semi-volatile byproducts that may arise during the synthesis of this compound. For example, residual solvents or starting materials can be monitored using a headspace GC-MS technique, which is highly sensitive for volatile compounds.

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound and its related compounds. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, 1D (¹H and ¹³C) and 2D NMR experiments are used to confirm the molecular structure and connectivity.

¹H NMR: The proton NMR spectrum would be expected to be simple, showing a signal for the two equivalent methine protons on the epoxide ring. These protons are in a chemically identical environment, and their signal would likely appear as a singlet. The chemical shift would be in the range typical for protons on an epoxide ring, influenced by the adjacent carboxylate groups.

¹³C NMR: The carbon-13 NMR spectrum would show two distinct signals: one for the two equivalent methine carbons of the epoxide ring and another for the two equivalent carboxylate carbons.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm assignments and establish connectivity, which is particularly useful when analyzing derivatives or potential impurities.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | C2-H, C3-H | ~3.5 - 4.0 | Singlet (s) | The two protons are chemically and magnetically equivalent in the symmetric anion. |

| ¹³C | C2, C3 | ~50 - 60 | - | Chemical shift characteristic of epoxide carbons. |

| ¹³C | C1, C4 (COO⁻) | ~175 - 185 | - | Chemical shift characteristic of carboxylate carbons. |

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be dominated by absorptions corresponding to the carboxylate and epoxide functional groups. libretexts.orgpressbooks.pub

Key IR Absorptions:

Carboxylate (COO⁻) Stretch: The most prominent feature would be a very strong and broad absorption band for the asymmetric stretching of the carboxylate groups, typically appearing in the 1610-1550 cm⁻¹ region. A weaker symmetric stretching band would be expected around 1400 cm⁻¹.